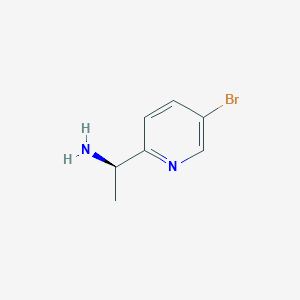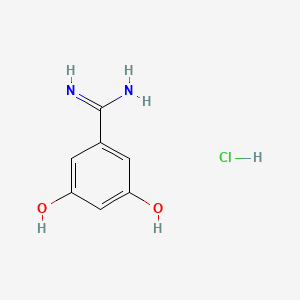![molecular formula C13H23NO5 B1393047 (2R)-2-{[1-(tert-Butoxycarbonyl)-4-piperidinyl]-oxy}propanoic acid CAS No. 952486-64-5](/img/structure/B1393047.png)
(2R)-2-{[1-(tert-Butoxycarbonyl)-4-piperidinyl]-oxy}propanoic acid
Descripción general
Descripción
(2R)-2-{[1-(tert-Butoxycarbonyl)-4-piperidinyl]-oxy}propanoic acid, more commonly known as (2R)-Boc-Pip-OH, is an organic acid commonly used as an intermediate in the synthesis of organic compounds. It has a wide range of applications in the pharmaceutical and chemical industries, including the synthesis of peptides, peptidomimetics, and other small molecules. In addition, it has been used in the synthesis of therapeutic agents, such as antifungal agents, antibiotics, and antiviral agents.
Aplicaciones Científicas De Investigación
Asymmetric Synthesis of Amino Acid Derivatives
The compound has been utilized in the asymmetric synthesis of various amino acid derivatives. For instance, it was involved in the synthesis of (2S,3S)-3-(tert-butoxycarbonyl)-2-piperidinecarboxylic acid, demonstrating its significance in producing enantiomerically pure compounds. This synthesis pathway highlights its importance in the preparation of amino acid derivatives with precise configurations, essential for pharmaceutical applications (Xue et al., 2002).
Synthesis of Hydroxylysine and Related α-Amino Acids
The compound has also been used in the diastereoselective synthesis of (2S,5R)-5-hydroxylysine, a unique amino acid present in collagen and collagen-like proteins. The process involves asymmetric hydroxylation, demonstrating the compound's versatility in synthesizing complex biological molecules (Marin et al., 2002).
Synthesis of Conformationally Constrained D-Lysine Analogues
The compound has been used in the synthesis of novel conformationally constrained D-lysine analogues, showcasing its role in creating sophisticated structures for biochemical research. This application underscores its potential in generating unique molecules with specific biological activities (Etayo et al., 2008).
Synthesis of 1,3,4-Thiadiazole Derivatives
It has also been used in the synthesis of 2,5-disubstituted-1,3,4-thiadiazole derivatives from (2S)-3-(benzyloxy)-2-[(tert-butoxycarbonyl)amino] propanoic acid. The synthesized compounds demonstrated significant anti-microbial activities, highlighting the compound's role in developing new antimicrobial agents (Pund et al., 2020).
Modular Amino Alcohol Ligands in Asymmetric Catalysis
This compound has been involved in the synthesis of modular amino alcohol ligands for catalytic enantioselective reactions. These ligands, containing the compound, exhibited high enantioselectivities, emphasizing its utility in asymmetric catalysis (Jimeno et al., 2003).
Propiedades
IUPAC Name |
(2R)-2-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]oxypropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23NO5/c1-9(11(15)16)18-10-5-7-14(8-6-10)12(17)19-13(2,3)4/h9-10H,5-8H2,1-4H3,(H,15,16)/t9-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHKRUDZVAIDLNI-SECBINFHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)OC1CCN(CC1)C(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C(=O)O)OC1CCN(CC1)C(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70680459 | |
| Record name | (2R)-2-{[1-(tert-Butoxycarbonyl)piperidin-4-yl]oxy}propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70680459 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2R)-2-{[1-(tert-Butoxycarbonyl)-4-piperidinyl]-oxy}propanoic acid | |
CAS RN |
952486-64-5 | |
| Record name | (2R)-2-{[1-(tert-Butoxycarbonyl)piperidin-4-yl]oxy}propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70680459 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![5-Chloro-6-iodo-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid](/img/structure/B1392967.png)
![4-Methoxy-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine hydrochloride](/img/structure/B1392969.png)




![3-(Trifluoromethyl)-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole](/img/structure/B1392978.png)





